molecular formula C14H12ClN3O B2490172 (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 338415-20-6

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2490172
CAS No.: 338415-20-6
M. Wt: 273.72
InChI Key: FLJRKPUYFDDFIN-CSKARUKUSA-N
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Description

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridine ring, a nitrile group, and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the desired pyridine ring structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins, enzymes, or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent, exploring its potential to treat various diseases or conditions.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{[(3-bromophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • (4E)-4-{[(3-fluorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • (4E)-4-{[(3-methylphenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness

The uniqueness of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its reactivity or binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

(4E)-4-[(3-chloroanilino)methylidene]-2-methyl-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-9-13(7-16)10(5-14(19)18-9)8-17-12-4-2-3-11(15)6-12/h2-4,6,8,17H,5H2,1H3,(H,18,19)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJRKPUYFDDFIN-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CNC2=CC(=CC=C2)Cl)CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/NC2=CC(=CC=C2)Cl)/CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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